Ethyl 4-chloro-2-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 4-chloro-2-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-methylthiophene-3-carboxylate typically involves the reaction of 4-chloro-2-methylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with the chlorine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 4-chloro-2-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar in structure but contains an amino group and a phenyl group.
3-Hydroxy-2-thiophene carboxylic acid: Lacks the ethyl ester group and chlorine atom but has a hydroxyl group.
Thiophene-2-carboxylic acid: A simpler thiophene derivative without the chlorine and methyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClO2S |
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Molecular Weight |
204.67 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9ClO2S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4H,3H2,1-2H3 |
InChI Key |
SUJZLFIDOGAXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1Cl)C |
Origin of Product |
United States |
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